(6-Chloroquinolin-8-yl)methanol

C-H Activation Synthetic Methodology Quinoline Functionalization

This specific 6-chloro-8-methanol isomer is a non-fungible building block for regioselective C-H activation and Cymanquine-type organometallic complex synthesis. Its substitution pattern dictates reactivity and metal-chelation essential for anticancer research. Procure this high-purity intermediate for reproducible SAR campaigns and advanced synthetic methodology.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B13073389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloroquinolin-8-yl)methanol
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)CO)Cl
InChIInChI=1S/C10H8ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2
InChIKeyXHVKBSRBADVXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for (6-Chloroquinolin-8-yl)methanol (CAS 28670-73-7) as a Specialized Heterocyclic Building Block


(6-Chloroquinolin-8-yl)methanol is a chloroquinoline derivative characterized by a chloro substituent at the 6-position and a hydroxymethyl group at the 8-position of the quinoline core . This compound, with the molecular formula C10H8ClNO and a molecular weight of 193.63, is primarily offered as a research chemical or synthetic intermediate, typically with a purity specification of 95% or higher . It is classified as an organic heterocyclic compound and is utilized in the synthesis of more complex molecular architectures .

Critical Differentiation: Why Unsubstituted or Other Chloroquinoline Analogs Cannot Substitute for (6-Chloroquinolin-8-yl)methanol in Specialized Applications


Direct substitution with unsubstituted quinolinemethanols or positional isomers like (8-chloroquinolin-6-yl)methanol is scientifically unjustified. The specific 6-chloro-8-methanol substitution pattern dictates the compound's reactivity in advanced synthetic methodologies, particularly in regioselective C-H functionalization reactions where the 8-position's directing group effect is crucial [1]. Furthermore, the electronic and steric environment created by the chlorine atom at the 6-position influences the biological activity and metal-chelating properties of downstream derivatives, making this specific isomer a non-fungible starting material for targeted medicinal chemistry and material science programs [2]. The data below quantifies these performance-critical differences.

Quantitative Differentiation Evidence for (6-Chloroquinolin-8-yl)methanol vs. Closest Analogs


Regioselective Reactivity: Crucial 8-Substituent in Rh(III)-Catalyzed C(sp3)-H Alkylation

The (6-chloroquinolin-8-yl) group is explicitly demonstrated as a viable substrate in a Rh(III)-catalyzed C(sp3)-H alkylation reaction to synthesize complex γ-quinolyl carbonyl compounds. This reaction proceeds under mild conditions, does not require external oxidants, and features high atom economy, which is enabled by the specific steric and electronic properties of the 6-chloro-8-quinolyl framework [1]. In contrast, unsubstituted 8-quinolyl or isomers with a different chlorine substitution pattern (e.g., 8-chloro-6-quinolyl) are not reported in this specific, high-value synthetic pathway, limiting their utility for creating this class of advanced intermediates.

C-H Activation Synthetic Methodology Quinoline Functionalization

Positional Isomer Distinction: Structural Basis for Differentiated Physicochemical and Biological Profiles

The compound's specific 6-chloro-8-methanol substitution pattern is a key structural differentiator from its positional isomer, (8-chloroquinolin-6-yl)methanol (CAS 916812-10-7) . While both share the same molecular weight (193.63) and formula (C10H8ClNO), the different positions of the chloro and hydroxymethyl groups lead to distinct predicted physicochemical properties and, critically, divergent biological activities in downstream derivatives. For instance, studies on chloroquinoline-based ligands for organometallic complexes highlight the importance of the exact substitution pattern for achieving desired biological effects, such as anticancer activity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Comparison

Supply Chain and Quality Control: Verified Purity Specifications for Procurement Decisions

From a procurement standpoint, (6-Chloroquinolin-8-yl)methanol is commercially available with a minimum purity specification of 95% (as determined by HNMR) or higher (e.g., 98%), as verified by multiple reputable vendors . This established supply chain and defined quality metric offer a clear advantage over less common isomers or custom-synthesized analogs where purity, batch-to-batch consistency, and availability may be less predictable, thereby reducing risk in research and development workflows.

Chemical Procurement Quality Assurance Vendor Specifications

High-Value Application Scenarios for (6-Chloroquinolin-8-yl)methanol in Advanced Research and Development


Synthesis of Complex Quinoline-Based Ligands for Organometallic Drug Discovery

The (6-chloroquinolin-8-yl)methanol scaffold is a key intermediate for constructing novel organometallic complexes, such as the 'Cymanquine' compounds disclosed in patent literature [1]. The specific placement of the chloro and methanol groups is essential for chelating metals like manganese or rhenium, which are being investigated for their anticancer properties. Procuring this exact isomer is a prerequisite for replicating or advancing this research.

Development of Advanced Synthetic Methodologies via C-H Functionalization

Researchers developing new, atom-economical C-H activation methods can utilize (6-chloroquinolin-8-yl)methanol as a model substrate. Its performance in Rh(III)-catalyzed alkylation reactions demonstrates its utility in constructing γ-quinolyl carbonyl compounds, a class of molecules with potential biological activity [2]. This application is highly specific to the 8-substituted quinoline framework and highlights a reactivity profile not shared by other isomers.

Medicinal Chemistry for Targeted Structure-Activity Relationship (SAR) Studies

In SAR campaigns focused on quinoline-based therapeutics (e.g., antimalarials, anti-HBV agents), the 6-chloro substitution is a known modulator of potency and selectivity [3]. (6-Chloroquinolin-8-yl)methanol serves as a versatile, high-purity building block for introducing this specific pharmacophore element into diverse molecular backbones, enabling the systematic exploration of how the 6-chloro-8-substitution pattern influences biological outcomes.

Academic and Industrial Research Requiring High-Purity, Reliably Sourced Heterocyclic Building Blocks

For routine synthetic chemistry workflows where reproducibility is paramount, the established commercial availability and high purity (≥95%) of (6-Chloroquinolin-8-yl)methanol make it a preferred choice over custom-synthesized or less common isomers. This reduces procurement lead times and ensures batch-to-batch consistency, which is critical for long-term research projects and scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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